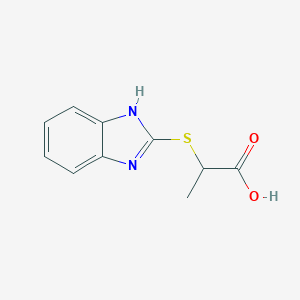

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGKQRFDAPZJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343661 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-70-6 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed profile. This includes a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential biological activities, particularly in the context of antimicrobial drug discovery. The benzimidazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this particular derivative.

Introduction

Benzimidazole and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows for its interaction with various biological macromolecules, making it a privileged scaffold in drug design. The introduction of a thiopropanoic acid moiety at the 2-position of the benzimidazole ring, to form this compound, presents an interesting molecule with potential for novel biological activity. The carboxylic acid group can enhance solubility and provide a handle for further chemical modification, while the thioether linkage and the benzimidazole core are known to contribute to bioactivity. This guide will delve into the synthesis, characterization, and potential utility of this compound.

Synthesis of this compound

A robust and widely utilized method for the synthesis of 2-thio-substituted benzimidazoles involves the nucleophilic substitution reaction of 2-mercaptobenzimidazole with a suitable halo-alkanoic acid.[3] In the case of this compound, the logical synthetic precursor is 2-bromopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzimidazole, thereby activating it as a nucleophile.

Proposed Synthetic Protocol

The following protocol is a proposed method based on established procedures for similar compounds.[3]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2-Mercaptobenzimidazole

-

2-Bromopropanoic acid

-

Potassium hydroxide (KOH) or other suitable base

-

Absolute ethanol or other suitable polar aprotic solvent

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

-

Nucleophilic Substitution: To the stirred solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting residue is dissolved in a minimal amount of water and filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are a combination of known data for the core structure and predicted values based on its chemical composition.

Physicochemical Properties

| Property | Value/Description | Source |

| CAS Number | 21547-70-6 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Not reported in the literature. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in nonpolar solvents. | Inferred |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related compounds and the known spectral characteristics of the constituent functional groups.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methine and methyl protons of the propanoic acid chain, and the acidic proton of the carboxylic acid.

-

δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the benzimidazole ring.

-

δ 4.0-4.5 ppm (q, 1H): Methine proton (-CH-) of the propanoic acid moiety, coupled to the adjacent methyl group.

-

δ 1.5-1.8 ppm (d, 3H): Methyl protons (-CH₃) of the propanoic acid moiety, coupled to the methine proton.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ 170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

δ 150-155 ppm: C2 carbon of the benzimidazole ring (attached to sulfur).

-

δ 110-145 ppm: Aromatic carbons of the benzimidazole ring.

-

δ 40-45 ppm: Methine carbon (-CH-) of the propanoic acid moiety.

-

δ 15-20 ppm: Methyl carbon (-CH₃) of the propanoic acid moiety.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2900-2800 cm⁻¹: Aliphatic C-H stretching.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1620, 1580, 1450 cm⁻¹: C=C and C=N stretching of the benzimidazole ring.

-

~700-600 cm⁻¹: C-S stretching.

3.2.4. Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the benzimidazole ring, the thioether linkage, and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. This provides a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

-

Benzimidazole Ring: The N-H proton of the imidazole ring can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled.

-

Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Potential Applications in Drug Development

Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] Derivatives of 2-mercaptobenzimidazole have shown promising antibacterial and antifungal activities.[5] The presence of the thioether and carboxylic acid moieties in the target compound may contribute to its antimicrobial profile by influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. It is hypothesized that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Workflow for Antimicrobial Screening:

Figure 2: A typical workflow for evaluating the antimicrobial potential.

Conclusion

This compound is a promising, yet understudied, member of the benzimidazole family of heterocyclic compounds. Based on the established chemistry and biology of its structural analogues, it is a viable candidate for synthesis and biological evaluation, particularly in the search for new antimicrobial agents. This technical guide provides a foundational understanding of its synthesis, predicted chemical properties, and potential applications, serving as a valuable resource for researchers initiating studies on this compound. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule in drug discovery and development.

References

- El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-85.

- Padhy, A. K., & Panda, J. (2019). Synthesis, characterization and antimicrobial activity of some new benzimidazole derivatives. Journal of Applicable Chemistry, 8(4), 1845-1853.

- Gaba, M., et al. (2014). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of Saudi Chemical Society, 18(6), 956-963.

- Husain, A., & Ajmal, M. (2009). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 66(4), 383-388.

- Chhabria, M. T., et al. (2016). Benzimidazole: A versatile scaffold for a wide range of biological activities. Future Medicinal Chemistry, 8(11), 1289-1315.

- Yadav, G., et al. (2012). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5086-5089.

- Kumar, D., et al. (2010). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3060.

- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial activities of novel 2-(4-isobutylphenyl)propanoic acid derivatives.

- Alasmary, F. A., et al. (2017). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Medicinal Chemistry, 24(25), 2797-2816.

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.

- Bircan, H., et al. (2015). Antimicrobial activity of a new series of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 977-982.

- El Ouaasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-85.

- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemistry, 2015, 1-14.

- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Saudi Chemical Society, 15(3), 251-256.

- Patel, D. M., et al. (2022). In silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Research Journal of Pharmacy and Technology, 15(4), 1541-1546.

- Al-kazweeny, W. M. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13.

-

PubChem. (n.d.). 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of α-[(1H-benzimidazol-2-yl)thio]benzeneacetic acid. Retrieved from [Link]

- MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2019(2), M1062.

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. ijmrhs.com [ijmrhs.com]

- 4. 3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid | C19H20N2O3S | CID 2772641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Spectroscopic data (NMR, IR, Mass) of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

A Note on the Data

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide array of bioactive compounds. The fusion of a benzene ring with an imidazole ring bestows upon the benzimidazole moiety a unique set of electronic and structural properties, making it a privileged structure in the design of therapeutic agents. The addition of a propanoic acid side chain via a thioether linkage introduces further opportunities for molecular interactions and modulation of physicochemical properties.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This technical guide provides a detailed exploration of the expected spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and Mass spectra. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of 2-mercapto-1H-benzimidazole with a suitable propanoic acid derivative. A general synthetic approach is outlined below.

Synthesis of this compound

A common and effective method for the synthesis of the title compound is the nucleophilic substitution reaction between 2-mercapto-1H-benzimidazole and 2-bromopropanoic acid in the presence of a base.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercapto-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (2 equivalents), to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

-

Addition of Alkylating Agent: To the stirred solution, add 2-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: Synthetic scheme for this compound.

Spectroscopic Analysis Protocols

Sample Preparation:

-

NMR Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is commonly used as an internal standard.

-

IR Spectroscopy: For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for direct analysis of the solid sample.

-

Mass Spectrometry: Samples for Electrospray Ionization (ESI) mass spectrometry are prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to promote ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methine and methyl protons of the propanoic acid moiety, and the acidic proton of the carboxylic acid. The spectrum of the closely related (2-Benzimidazolylthio)acetic acid in DMSO-d₆ provides a good reference for predicting the chemical shifts.[2]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (4,7-H) | ~7.5 - 7.7 | Multiplet | 2H |

| Aromatic-H (5,6-H) | ~7.1 - 7.3 | Multiplet | 2H |

| -CH(S)- | ~4.5 - 4.8 | Quartet | 1H |

| -CH₃ | ~1.6 - 1.8 | Doublet | 3H |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H |

| N-H | ~12.5 | Broad Singlet | 1H |

Interpretation:

-

Aromatic Protons: The four protons on the benzene ring of the benzimidazole moiety will appear as two sets of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons at positions 4 and 7 are generally shifted slightly downfield compared to the protons at positions 5 and 6 due to the influence of the fused imidazole ring.

-

Propanoic Acid Moiety: The methine proton (-CH) adjacent to the sulfur atom is expected to appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will appear as a doublet due to coupling with the methine proton.

-

Labile Protons: The carboxylic acid proton (-COOH) will appear as a very broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent. The N-H proton of the imidazole ring will also appear as a broad singlet in a similar region. These signals can be confirmed by D₂O exchange, where they will disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 175 |

| C-2 (Benzimidazole) | ~150 - 155 |

| C-3a, C-7a (Benzimidazole) | ~135 - 145 |

| C-4, C-7 (Benzimidazole) | ~120 - 125 |

| C-5, C-6 (Benzimidazole) | ~110 - 120 |

| -CH(S)- | ~40 - 45 |

| -CH₃ | ~18 - 22 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum.

-

Benzimidazole Carbons: The C-2 carbon, being attached to two nitrogen atoms and a sulfur atom, will be significantly downfield. The bridgehead carbons (C-3a and C-7a) will also be in the aromatic region, while the other aromatic carbons will appear at slightly more upfield positions.

-

Propanoic Acid Carbons: The methine carbon (-CH) and the methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the benzimidazole ring, and C-H and C=C stretching of the aromatic and aliphatic parts.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Benzimidazole) | 3100-3300 | Medium, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N, C=C (Aromatic) | 1500-1650 | Medium-Strong |

| C-S | 600-800 | Weak-Medium |

Interpretation:

-

O-H and N-H Stretching: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] This band will likely overlap with the N-H stretching vibration of the benzimidazole ring.

-

Carbonyl Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretching: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while those for aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including C-N, C-C, and C-S bonds, which are characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data:

-

Molecular Ion: In positive ion mode ESI-MS, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus one. The molecular formula is C₁₀H₁₀N₂O₂S, and the molecular weight is 222.27 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 223.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, including:

-

Loss of the propanoic acid side chain: Cleavage of the S-C bond could lead to a fragment corresponding to the benzimidazole-2-thiol cation.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or a fragment containing the carboxylic acid group is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the benzimidazole ring: Fragmentation of the heterocyclic ring system can also occur, leading to smaller characteristic fragment ions.

-

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound, as predicted from the analysis of analogous structures, provides a clear and consistent picture of its molecular structure. The combined application of NMR, IR, and Mass Spectrometry offers a powerful and comprehensive approach to confirming the identity and purity of this important benzimidazole derivative. The detailed protocols and interpretations presented in this guide are intended to assist researchers in the successful synthesis and characterization of this and related compounds, thereby facilitating further investigations into their potential biological activities and applications in drug discovery.

References

-

SpectraBase. (2-Benzimidazolylthio)acetic acid. [Link]

-

Al-Subari, E. A., et al. (2010). 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2817. [Link]

-

Khan, I., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1014. [Link]

-

Pattan, S. R., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. Indian Journal of Pharmaceutical Sciences, 79(3), 433-443. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

-

Yordanova, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 39867-39878. [Link]

-

Stancheva, S., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Razali, M. R., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 941-959. [Link]

-

CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. (n.d.). [Link]

Sources

The Multifaceted Biological Activities of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword

The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4][] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biopolymers, making it a privileged structure in drug design.[1] This technical guide delves into a specific, yet highly promising, class of these compounds: the 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid derivatives. By integrating a thioether and a propanoic acid moiety at the C2 position of the benzimidazole ring, a unique chemical architecture is created, unlocking a diverse range of biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological evaluation, and therapeutic potential of these derivatives, underpinned by field-proven insights and detailed experimental protocols.

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The bicyclic aromatic system of benzimidazole, comprising a fusion of benzene and imidazole rings, confers upon it a unique set of physicochemical properties that are conducive to biological activity.[3][6] The presence of both acidic (N-H) and basic (pyridinic-like N) nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding, which is crucial for target binding.[7] The aromatic nature of the ring system facilitates π–π stacking interactions with biological targets.[7] Furthermore, the benzimidazole nucleus is metabolically stable and generally exhibits low toxicity, making it an attractive starting point for drug development.[1] A vast number of drugs across various therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines, are built upon this versatile scaffold.[4][8]

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives typically follows a convergent strategy, capitalizing on well-established heterocyclic chemistry reactions. The general synthetic route involves the condensation of an o-phenylenediamine with a suitable reagent to form the benzimidazole ring, followed by the introduction of the 2-ylsulfanyl-propanoic acid side chain.

General Synthetic Pathway

A common and efficient method for the synthesis of the this compound core involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole. This intermediate is then subjected to nucleophilic substitution with a 2-halopropanoic acid derivative.

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is of great therapeutic importance. [9][10][11]Benzimidazole derivatives have demonstrated significant anti-inflammatory potential, often with mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [12] Mechanism of Action: The anti-inflammatory effects of benzimidazole derivatives can be mediated through the inhibition of key inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [9]The inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, is another potential mechanism. [10]Furthermore, some benzimidazole compounds can inhibit the release of lysosomal enzymes from neutrophils, thereby reducing tissue damage at the site of inflammation. [12] Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Use diclofenac sodium as a positive control.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation. [13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and the propanoic acid side chain. [10][14]

| Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| N1-position of Benzimidazole | Alkyl, Benzyl groups | Can significantly influence lipophilicity and target binding. | [10][15] |

| C2-position Side Chain | Variation in alkyl chain length | A 3,3-dimethylbutanoic acid side chain showed high potency as a thromboxane A2 receptor antagonist. | [15] |

| C5/C6-position of Benzimidazole | Electron-donating/withdrawing groups | Can modulate the electronic properties of the ring system and affect binding affinity. | [10][14]|

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlight the significant potential of these derivatives in addressing a wide range of unmet medical needs. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, elucidation of their precise mechanisms of action, and in vivo evaluation to translate the promising in vitro results into tangible clinical applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 17(7), 8358-8375. [Link]

-

Ayaz, F., & Yilmaz, I. (2019). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 19(26), 2384-2396. [Link]

-

Wang, X., et al. (2015). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules, 20(8), 13698-13713. [Link]

-

Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittelforschung, 61(6), 343-347. [Link]

-

Sahu, J. K., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1070-1074. [Link]

-

Cherkofsky, S. C., & Saijo, T. S. (1984). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 27(1), 28-33. [Link]

-

Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31(1), 1-22. [Link]

-

Sharma, D., & Narasimhan, B. (2020). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Journal of Pharmaceutical Sciences and Research, 12(5), 646-650. [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406. [Link]

-

Wikipedia. (n.d.). Benzimidazole. [Link]

-

Shaik, A. B., et al. (2023). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 20(4). [Link]

-

Al-Ostoot, F. H., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. [Link]

-

ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. [Link]

-

ResearchGate. (n.d.). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. [Link]

-

Ali, I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry. [Link]

-

Al-Salahi, R., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Molecules, 23(10), 2465. [Link]

-

Sharma, M. C. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

-

Czarnecka, K., et al. (2014). Biological approach of anticancer activity of new benzimidazole derivatives. Pharmacological Reports, 66(1), 137-143. [Link]

-

Abdel-Rahman, H. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 464. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1020. [Link]

-

Zhang, J., et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1156. [Link]

-

Acar, Ç., et al. (2023). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Molecules, 28(13), 5035. [Link]

-

Gîrd, C. E., & Vlase, L. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 4930. [Link]

-

Desai, N. C., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 342-348. [Link]

-

Renard, P., et al. (1995). Synthesis and Structure-Activity Relationships of Novel Benzimidazole and imidazo[4,5-b]pyridine Acid Derivatives as Thromboxane A2 Receptor Antagonists. Journal of Medicinal Chemistry, 38(14), 2676-2686. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Riaz, M., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Bioorganic Chemistry, 134, 106460. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4247-4250. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a diverse array of biological macromolecules, leading to its successful development as anthelmintic, anticancer, antiviral, and antifungal agents.[2][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of benzimidazole-containing compounds. We will delve into the primary modes of action, supported by experimental evidence and methodologies, to offer a detailed resource for researchers and drug development professionals. This guide will move beyond a simple cataloging of facts to explain the causal relationships behind experimental choices and to provide actionable protocols for investigating these mechanisms.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The versatility of the benzimidazole scaffold lies in its physicochemical properties. It can participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking interactions, and be readily substituted at various positions to modulate its lipophilicity, steric bulk, and electronic properties.[1] These characteristics enable the design of derivatives that can selectively bind to a wide range of biological targets with high affinity.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A predominant and well-elucidated mechanism of action for many benzimidazole derivatives, particularly in their roles as anthelmintics and anticancer agents, is the inhibition of tubulin polymerization.[6][7][8][9]

The Molecular Target: β-Tubulin

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular functions including mitosis, intracellular transport, and maintenance of cell shape.[10] Benzimidazole compounds exert their effects by binding with high affinity to the β-tubulin subunit of the tubulin heterodimer.[7][9][11] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, ultimately leading to the depolymerization of microtubules.[7][12]

The selective toxicity of benzimidazoles in anthelmintic applications is attributed to the differences in binding affinity for parasite β-tubulin compared to mammalian tubulin.[7]

Downstream Cellular Consequences

The disruption of microtubule dynamics triggers a cascade of cellular events:

-

Mitotic Arrest: Inhibition of microtubule polymerization prevents the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[6][12][13]

-

Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[6][14][15]

-

Disruption of Cellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles. Their disruption impairs essential cellular processes like nutrient absorption and secretion.[7][12]

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

The following diagram illustrates a typical workflow for assessing the effect of a benzimidazole compound on tubulin polymerization.

Caption: Workflow for assessing tubulin polymerization inhibition.

Diverse Mechanisms in Cancer Therapy

While tubulin inhibition is a key anticancer mechanism, benzimidazole derivatives exhibit a broader range of actions against cancer cells.[6][16]

DNA Intercalation and Topoisomerase Inhibition

Certain benzimidazole derivatives can intercalate into the minor groove of DNA, interfering with DNA replication and transcription.[6][14] Additionally, some compounds act as topoisomerase inhibitors, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and repair. This leads to DNA damage and subsequent apoptosis.[6][14]

Kinase Inhibition

Several benzimidazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. By targeting these kinases, they can block oncogenic signaling pathways.[6]

Induction of Oxidative Stress

Some benzimidazole derivatives can enhance the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptosis.[6][15]

Anti-angiogenesis

Benzimidazoles can also inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis, by interfering with signaling pathways involved in this process.[6][16]

Signaling Pathway: Multifaceted Anticancer Mechanisms of Benzimidazoles

The following diagram illustrates the various pathways through which benzimidazole compounds exert their anticancer effects.

Caption: Multifaceted anticancer mechanisms of benzimidazoles.

Antiviral Activity: Targeting Viral Enzymes

Benzimidazole derivatives have shown efficacy against a range of viruses, including hepatitis C virus (HCV) and cytomegalovirus (CMV).[17][18] The primary mechanism in the context of HCV is the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRp).[17][19]

These compounds bind to a site on the polymerase distant from the active site, inducing a conformational change that inhibits the enzyme's activity.[17] This prevents the replication of the viral RNA genome. Other antiviral mechanisms include the inhibition of viral proteases and interference with viral entry into host cells.[20]

Antifungal Mechanisms: Disrupting Fungal Cell Integrity

The antifungal action of certain benzimidazoles involves the inhibition of ergosterol biosynthesis.[21][22] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-α-demethylase, these compounds disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.[22][23] Another established antifungal mechanism is the binding to fungal β-tubulin, similar to the anthelmintic and anticancer actions, which disrupts fungal cell division.[24]

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol provides a method to quantify the effect of a test compound on tubulin polymerization in vitro.[10][25][26]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test benzimidazole compound and positive control (e.g., Nocodazole)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Prepare a 2x tubulin reaction mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter.

-

Prepare serial dilutions of the test benzimidazole compound and the positive control in General Tubulin Buffer.

-

Add 50 µL of the 2x tubulin reaction mix to the wells of the pre-warmed (37°C) 96-well plate.

-

Add 50 µL of the compound dilutions or vehicle control to the respective wells.

-

Immediately place the plate in the microplate reader and begin recording fluorescence intensity (e.g., excitation/emission suitable for the reporter dye) at 37°C every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the data to determine the IC50 value of the test compound by comparing the extent of polymerization in the presence of the compound to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[27][28][29]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test benzimidazole compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the benzimidazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a novel benzimidazole compound (BZ-X) against a cancer cell line and in a tubulin polymerization assay, compared to a standard drug.

| Compound | Cell Viability (HeLa, 48h) IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| BZ-X | 0.5 | 1.2 |

| Nocodazole | 0.1 | 0.8 |

Conclusion

The benzimidazole scaffold continues to be a highly "privileged" structure in drug discovery, yielding compounds with diverse and potent therapeutic activities.[1] A deep understanding of their multifaceted mechanisms of action, from the well-established inhibition of tubulin polymerization to the modulation of various other cellular targets, is crucial for the rational design of next-generation benzimidazole-based drugs. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore and exploit the therapeutic potential of this remarkable heterocyclic core.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). bbra.

- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). NIH.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). MSD Veterinary Manual.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.

- Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.).

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). PubMed.

- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (2025). BenchChem.

- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (n.d.). Asian Journal of Research in Chemistry.

- Anthelmintics Benzimidazole deriv

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). PubMed.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.).

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.

- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). APS Journals.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.

- Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. (n.d.). PubMed.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed.

- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.).

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc..

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.

- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- Guideline for anticancer assays in cells. (n.d.).

- Application Notes: Cell Viability Assays for Anticancer Thiourea Deriv

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). NIH.

- An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. (n.d.). Antimicrobial Agents and Chemotherapy.

- Cell viability dyes and assays. (n.d.). Abcam.

- Mechanism of actions of benzimidazole. (n.d.).

- Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. (2019). NIH.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025).

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace.

- In vitro Microtubule Binding Assay and Dissociation Constant Estim

- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv

- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2025).

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rroij.com [rroij.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 25. maxanim.com [maxanim.com]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

An In-Depth Technical Guide on the Crystal Structure of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and a detailed analysis of the crystal structure of this compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This document outlines a robust synthetic protocol, details the expected spectroscopic signature of the title compound, and delves into a representative analysis of its single-crystal X-ray structure. The guide discusses the molecular geometry, intermolecular interactions that govern the supramolecular assembly, and provides a standardized protocol for crystallographic analysis. This information is intended to empower researchers in the fields of medicinal chemistry and materials science to further explore the potential of this and related benzimidazole scaffolds.

Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is considered a "privileged scaffold" in drug discovery.[3][4] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications.[3] These compounds are integral to the development of antiviral, anticancer, anti-inflammatory, and antiparasitic drugs.[3][5] The versatility of the benzimidazole ring system allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2] The title compound, this compound, incorporates a flexible propanoic acid side chain and a thioether linkage, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its solid-state structure is therefore crucial for predicting its behavior in biological systems and for designing next-generation therapeutics.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of this compound involves the nucleophilic substitution of a halogenated propanoic acid derivative by 2-mercaptobenzimidazole.

Proposed Synthetic Pathway

Caption: Synthetic scheme for this compound.

Materials and Methods

| Reagent/Solvent | Supplier | Purity |

| 2-Mercaptobenzimidazole | Sigma-Aldrich | ≥98% |

| 2-Bromopropanoic acid | Alfa Aesar | 99% |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | ≥99% |

| N,N-Dimethylformamide (DMF) | Merck | Anhydrous, 99.8% |

| Ethyl Acetate | VWR | ACS Grade |

| Hexane | VWR | ACS Grade |

| Hydrochloric Acid (HCl) | J.T. Baker | 1 M |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzimidazole (1.50 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reactant Addition: While stirring, add 2-bromopropanoic acid (1.53 g, 10 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 3-4 with 1 M HCl. A white precipitate will form.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Spectroscopic Analysis (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆, δ): 12.50 (s, 1H, -COOH), 7.55 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 4.50 (q, 1H, -CH-), 1.60 (d, 3H, -CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆, δ): 173.0 (-COOH), 150.0 (N-C=S), 143.0 (Ar-C), 122.0 (Ar-CH), 115.0 (Ar-CH), 40.0 (-CH-), 18.0 (-CH₃).

-

FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 3050 (Ar C-H stretch), 1705 (C=O stretch), 1590 (C=N stretch), 1280 (C-O stretch), 740 (Ar C-H bend).

-

Mass Spectrometry (ESI-MS): m/z 223.06 [M+H]⁺.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of the title compound is achieved through single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates.[6][7]

Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol or acetonitrile, at room temperature over several days.

Data Collection and Processing

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. excillum.com [excillum.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount.[1][2] These intrinsic characteristics, such as solubility and stability, govern a molecule's behavior from formulation to its ultimate pharmacokinetic profile. Poor aqueous solubility, for instance, is a primary contributor to low bioavailability for orally administered drugs, leading to high attrition rates in drug development.[3][4] Similarly, a lack of stability can compromise a drug's efficacy and safety, making a comprehensive stability profile a regulatory necessity.[5][6]

This guide provides an in-depth technical overview of the methodologies used to characterize the solubility and stability of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a molecule of interest with a benzimidazole core. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[7] However, they are often characterized by limited water solubility.[8][9] Understanding the specific solubility and stability nuances of this compound is therefore crucial for its potential development.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3][4] For ionizable molecules like this compound, which possesses both a weakly acidic carboxylic acid group and a weakly basic benzimidazole moiety, solubility is highly dependent on pH.[2][7] A comprehensive solubility profile across a physiologically relevant pH range is therefore essential.

Theoretical Considerations: pH-Dependent Solubility

The Henderson-Hasselbalch equation governs the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group will be predominantly ionized (deprotonated) at pH values above its pKa, increasing its solubility. Conversely, the benzimidazole ring system can be protonated at pH values below its pKa, which can also influence solubility. The interplay of these ionizable groups will result in a characteristic pH-solubility profile.

Experimental Protocol: Thermodynamic Solubility Determination by HPLC

This protocol details the determination of the thermodynamic (equilibrium) solubility of this compound at various pH values.

Causality Behind Experimental Choices:

-

Thermodynamic vs. Kinetic Solubility: We focus on thermodynamic solubility as it represents the true equilibrium state and is a more reliable parameter for predicting in vivo performance compared to kinetic solubility, which can be influenced by the solid-state properties of the compound.[3][4]

-

HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved compound.[10]

-

pH Range: The chosen pH range (2.0, 4.5, 6.8, and 7.4) covers the physiological environments of the stomach and intestines, providing critical data for predicting oral absorption.

-

Equilibration Time: A 24-hour incubation period is typically sufficient to ensure that equilibrium is reached.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare buffers of the desired pH values (e.g., pH 2.0 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, carefully withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

Dilution: Dilute the filtered samples with an appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by a validated HPLC-UV method. A reversed-phase C18 column is often suitable for benzimidazole derivatives.[10]

-

Quantification: Determine the concentration of the dissolved compound in each sample by comparing the peak area to a standard calibration curve.

-

Solubility Calculation: Calculate the solubility at each pH by taking into account the dilution factor.

Data Presentation: pH-Solubility Profile

| pH | Solubility (µg/mL) |

| 2.0 | 50 |

| 4.5 | 15 |

| 6.8 | 150 |

| 7.4 | 250 |

Note: The data presented is hypothetical and for illustrative purposes.

Visualization of Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how a drug substance's quality varies over time under the influence of environmental factors.[5][11] Forced degradation studies, also known as stress testing, are an integral part of this process.[6][12] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[5][13]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study for this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, and light) are mandated by regulatory guidelines (e.g., ICH Q1A(R2)) and are designed to mimic potential degradation pathways a drug might encounter during its shelf life.[6]

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.

-

Stability-Indicating Method: A key outcome of forced degradation is the development and validation of a stability-indicating analytical method, typically HPLC, that can separate the parent drug from all significant degradation products.[12][13]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period. A solution can also be heated.

-

Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Neutralization and Dilution: For acid and base hydrolysis samples, neutralize the solutions before dilution. Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the retention times and peak areas of the degradation products.

-

Assess the peak purity of the parent compound in the stressed samples.

-

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time (hrs) | % Degradation of Parent | No. of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 8 | 12.5 | 2 |

| Basic Hydrolysis | 0.1 M NaOH, RT | 24 | 18.2 | 3 |

| Oxidative Degradation | 3% H₂O₂, RT | 12 | 9.8 | 1 |

| Thermal Degradation | 80°C (Solid) | 48 | 3.1 | 0 |

| Photolytic Degradation | 1.2 million lux hours, 200 W h/m² (Solution) | - | 15.7 | 2 |

Note: The data presented is hypothetical and for illustrative purposes.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical step in its early-phase drug development. The pH-dependent solubility data provides essential insights for potential formulation strategies to enhance oral absorption. The forced degradation studies not only establish the intrinsic stability of the molecule but also pave the way for the development of a robust, stability-indicating analytical method, a prerequisite for all future stability and quality control testing. By following these rigorous, scientifically grounded protocols, researchers can build a solid foundation of data to support the advancement of this promising compound.

References

-

Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

-

Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]

-

Klick USA. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Lubeck, J. Y., & Laczko, D. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 8(1), 40-46. [Link]

-

Sugano, K., & Terada, K. (2013). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin, 61(12), 1181-1193. [Link]

-

ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. [Link]

-

Kerns, E. H., & Di, L. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 337-349. [Link]

-

Sugano, K., & Terada, K. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(12), 1181-1193. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]

-

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15. [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-443. [Link]

-

Solubility of Things. Benzimidazole. [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]

-